molecular formula C30H34ClF2N5O4S B611012 Unii-H6SN9DF6JS CAS No. 363151-21-7

Unii-H6SN9DF6JS

Cat. No. B611012
CAS RN: 363151-21-7
M. Wt: 634.1398
InChI Key: JOWCHVSUAJPEIA-SNYZSRNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SSR-182289A (Free) is a thrombin inhibitor potentially for the treatment of thrombosis. SSR-182289A had been in phase II clinical trials by Sanofi for the treatment of thrombosis. But, this research was discontinued in 2009.

Scientific Research Applications

1. Advances in Nanoparticle Synthesis

Recent developments in the liquid-phase synthesis of inorganic nanoparticles, including those associated with Unii-H6SN9DF6JS, have been pivotal in the evolution of materials crucial to various industries and technologies. This includes significant contributions to the electronics industry, where new semiconducting materials have transitioned from vacuum tubes to modern microchips (Cushing, Kolesnichenko, & O'connor, 2004).

2. Enhancing Scientific Innovation and Ventures

The translation of basic scientific research, like that involving Unii-H6SN9DF6JS, into practical innovations is a historical constant. Organizations like the National Collegiate Inventors and Innovators Alliance have been instrumental in developing and funding experiential learning in STEM fields to create viable and socially beneficial businesses, fostering the application of scientific research into real-world innovations (Giordan, Shartrand, Steig, & Weilerstein, 2011).

3. Collaborative Environments for Large-scale Environmental Models

Large scientific applications, such as those involving Unii-H6SN9DF6JS, often require collaboration among geographically dispersed scientists. Tools and software for creating collaborative working environments, like the Unified Air Pollution Model, are essential for facilitating remote development and data sharing, thereby advancing large-scale scientific research (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

4. Nanomedicine and Molecular Imaging

Nanotechnology, which can include research on compounds like Unii-H6SN9DF6JS, plays a critical role in targeted applications for patient benefits. Molecular imaging is pivotal in assessing the health and environmental impacts of nanomaterials, with summit discussions highlighting the potential of nanotechnology in diagnosing and treating diseases (Sutcliffe, 2011).

5. Educational Programs in Phage Discovery and Genomics

Educational initiatives like the Howard Hughes Medical Institute’s Science Education Alliance Phage Hunters Advancing Genomics and Evolutionary Science (SEA-PHAGES) program demonstrate the importance of integrating research areas like Unii-H6SN9DF6JS into university curricula. This approach engages students in the discovery of new viruses, genome annotation, and comparative genomics, significantly impacting both education and research training (Jordan et al., 2014).

properties

CAS RN

363151-21-7

Product Name

Unii-H6SN9DF6JS

Molecular Formula

C30H34ClF2N5O4S

Molecular Weight

634.1398

IUPAC Name

N-[2-[[(2S)-5-(5-aminopyridin-2-yl)-1-[4-(difluoromethylidene)piperidin-1-yl]-1-oxopentan-2-yl]sulfamoyl]-6-phenylphenyl]acetamide

InChI

InChI=1S/C30H33F2N5O4S/c1-20(38)35-28-25(21-7-3-2-4-8-21)10-6-12-27(28)42(40,41)36-26(11-5-9-24-14-13-23(33)19-34-24)30(39)37-17-15-22(16-18-37)29(31)32/h2-4,6-8,10,12-14,19,26,36H,5,9,11,15-18,33H2,1H3,(H,35,38)/t26-/m0/s1

InChI Key

JOWCHVSUAJPEIA-SNYZSRNZSA-N

SMILES

CC(=O)NC1=C(C=CC=C1S(=O)(=O)NC(CCCC2=NC=C(C=C2)N)C(=O)N3CCC(=C(F)F)CC3)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SSR-182289A;  SSR-182289;  SSR182289A;  SSR182289;  SSR 182289A;  SSR 182289

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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